2-Ethoxy-6-nitronaphthalene: Synthesis, Physicochemical Profiling, and Applications in Advanced Chemical Manufacturing
2-Ethoxy-6-nitronaphthalene: Synthesis, Physicochemical Profiling, and Applications in Advanced Chemical Manufacturing
Executive Summary
In the landscape of organic synthesis and drug development, functionalized naphthalene derivatives serve as critical building blocks for complex active pharmaceutical ingredients (APIs) and specialized analytical standards. 2-Ethoxy-6-nitronaphthalene is a highly valuable synthetic intermediate characterized by a push-pull electronic system across its bicyclic aromatic core[1]. Its primary industrial and research utility lies in its role as the direct precursor to 6-ethoxynaphthalen-2-amine (2-amino-6-ethoxynaphthalene), a compound strictly monitored in global regulatory frameworks and widely utilized in dye and pharmaceutical manufacturing[2].
This technical guide provides a comprehensive overview of the physicochemical properties, self-validating synthetic methodologies, and downstream applications of 2-ethoxy-6-nitronaphthalene, designed for application scientists and drug development professionals.
Physicochemical Profiling
Understanding the fundamental properties of 2-ethoxy-6-nitronaphthalene and its primary derivative is essential for predicting solubility, reactivity, and chromatographic behavior during method development. The quantitative data for both the intermediate and its reduced target are summarized below.
Table 1: Physicochemical Properties of 2-Ethoxy-6-nitronaphthalene and its Primary Derivative
| Property | 2-Ethoxy-6-nitronaphthalene (Intermediate) | 2-Amino-6-ethoxynaphthalene (Target Product) |
| CAS Registry Number | 1092353-00-8[1] | 293733-21-8[2] |
| Molecular Formula | C₁₂H₁₁NO₃[1] | C₁₂H₁₃NO[2] |
| Molecular Weight | 217.22 g/mol [1] | 187.24 g/mol [2] |
| SMILES String | O=C1=CC2=CC=C(OCC)C=C2C=C1 | CCOC1=CC2=C(C=C1)C=C(C=C2)N[2] |
| Predicted LogP | 3.67[3] | 3.40[4] |
| Structural Class | Nitroaromatic Ether | Primary Aromatic Amine |
Mechanistic Chemistry and Synthetic Workflows
The conversion of 6-nitro-2-naphthol to 2-amino-6-ethoxynaphthalene via the 2-ethoxy-6-nitronaphthalene intermediate is a robust, two-step workflow. The design of this synthetic route relies on specific electronic effects inherent to the substituted naphthalene ring.
Upstream Synthesis: Williamson Etherification
The formation of 2-ethoxy-6-nitronaphthalene is achieved via a classic Williamson ether synthesis[5].
Causality & Experimental Design:
The choice of anhydrous potassium carbonate (
Self-Validating Protocol: Ethylation of 6-Nitro-2-naphthol
-
Preparation: Charge a dry, nitrogen-flushed round-bottom flask with 6-nitro-2-naphthol (1.0 eq) and anhydrous
(1.5 eq) in DMF (10 volumes). -
Activation: Stir the heterogeneous mixture at room temperature for 30 minutes. Validation cue: The solution will transition to a deep orange/red color, visually confirming the formation of the highly conjugated naphthoxide anion.
-
Alkylation: Add bromoethane (1.2 eq) dropwise over 15 minutes to control the exothermic
substitution. -
Reaction: Elevate the temperature to 60°C and stir for 4-6 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 3:1).
-
Workup: Quench the reaction by slowly pouring the mixture into vigorously stirred, ice-cold distilled water. The hydrophobic 2-ethoxy-6-nitronaphthalene will immediately precipitate.
-
Purification: Vacuum filter the precipitate, wash with copious amounts of cold water to remove residual DMF and inorganic salts, and recrystallize from absolute ethanol to afford the pure product.
Downstream Conversion: Nitro Reduction
To yield the highly valuable 2-amino-6-ethoxynaphthalene, the nitro group must be reduced.
Causality & Experimental Design: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over dissolving metal reductions (e.g., Fe/HCl). Pd/C offers high chemoselectivity towards nitro groups under mild conditions, completely avoiding the risk of acidic cleavage of the newly formed aryl-alkyl ether bond.
Self-Validating Protocol: Catalytic Hydrogenation
-
Preparation: Dissolve 2-ethoxy-6-nitronaphthalene (1.0 eq) in absolute ethanol (15 volumes) within a pressure-rated hydrogenation vessel.
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight). Critical Safety Step: This must be done under a strict nitrogen blanket to prevent the auto-ignition of the catalyst in the presence of solvent vapors.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas. Maintain a hydrogen pressure of 1-2 atm and stir vigorously at room temperature for 12 hours. Validation cue: The cessation of hydrogen uptake indicates reaction completion.
-
Filtration: Purge the vessel thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-6-ethoxynaphthalene as a crystalline solid[6].
Synthetic workflow and downstream applications of 2-Ethoxy-6-nitronaphthalene.
Applications in Drug Development & Analytical Standards
The primary utility of 2-ethoxy-6-nitronaphthalene is realized through its amine derivative, 2-amino-6-ethoxynaphthalene.
-
Analytical Chemistry & Regulatory Compliance: Primary aromatic amines (PAAs) are strictly regulated due to their potential toxicity and mutagenicity. 2-Amino-6-ethoxynaphthalene is utilized globally as a certified analytical reference standard[7]. It is specifically monitored in the safety testing of tattoo inks and permanent make-up. Under EU Commission Regulation 2020/2081, the concentration limit for specific PAAs in these matrices is tightly restricted (e.g., 0.0005% by weight)[2],[8]. Analytical laboratories rely on high-purity standards derived from 2-ethoxy-6-nitronaphthalene to calibrate LC-MS/MS equipment for compliance testing.
-
Pharmaceutical and Agrochemical Intermediates: The naphthalene core, functionalized with an electron-donating ethoxy group and a versatile amine, is a privileged scaffold in medicinal chemistry[6]. The amine group can be readily converted into amides, sulfonamides, or diazonium salts, serving as the foundation for synthesizing novel kinase inhibitors, fluorescent probes for cellular imaging, and targeted agrochemicals[4].
References
Sources
- 1. 1092353-00-8 CAS Manufactory [chemicalbook.com]
- 2. 6-Ethoxynaphthalen-2-amine | C12H13NO | CID 44119485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. 6-ethoxynaphthalen-2-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 5. Notes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. CAS 293733-21-8: 2-Amino-6-ethoxynaphthalene | CymitQuimica [cymitquimica.com]
- 7. 2-Amino-6-ethoxynaphthalene | LGC Standards [lgcstandards.com]
- 8. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
